3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride
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Overview
Description
3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the following steps:
Bromination: The starting material, 3,4-dihydroquinolin-2(1H)-one, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 7th position.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 3rd position using an appropriate amine source.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives.
Scientific Research Applications
3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminoquinoline: Lacks the bromine substituent and has different biological properties.
7-Bromoquinoline: Lacks the amino group and has distinct chemical reactivity.
3,4-Dihydroquinolin-2(1H)-one: The parent compound without the amino and bromine substituents.
Uniqueness
3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride is unique due to the presence of both the amino and bromine substituents, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
3-amino-7-bromo-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c10-6-2-1-5-3-7(11)9(13)12-8(5)4-6;/h1-2,4,7H,3,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYGZJHIWLHSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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